molecular formula C18H15ClN2O2 B2670064 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 449797-42-6

1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B2670064
CAS RN: 449797-42-6
M. Wt: 326.78
InChI Key: JNLXAXOXLWSEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, commonly known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is a G-protein coupled receptor that plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. CP-154,526 has been extensively studied for its potential therapeutic applications in stress-related disorders such as anxiety and depression.

Mechanism of Action

CP-154,526 acts as a competitive antagonist of the 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid receptor, binding to the receptor and preventing the binding of endogenous ligands such as CRF. This results in a reduction in the activation of the HPA axis and a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
CP-154,526 has been shown to reduce anxiety-like behavior in animal models, and has also been shown to have antidepressant-like effects. It has been suggested that these effects may be due to the reduction in stress hormone release caused by CP-154,526. CP-154,526 has also been shown to reduce drug-seeking behavior in animal models, suggesting a potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

One advantage of CP-154,526 is its specificity for the 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid receptor, which allows for the selective targeting of this receptor in studies of stress-related disorders. However, one limitation of CP-154,526 is its short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on CP-154,526. One area of interest is the potential use of CP-154,526 in the treatment of post-traumatic stress disorder (PTSD), as 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has been implicated in the development of PTSD symptoms. Another area of interest is the potential use of CP-154,526 in the treatment of chronic pain, as this compound has been shown to play a role in pain processing. Additionally, further research is needed to better understand the long-term effects of CP-154,526 on the HPA axis and other physiological systems.

Synthesis Methods

CP-154,526 can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid derivative with an aldehyde or ketone. One such method involves the reaction of 1-(2-chlorophenyl)-2-nitroethene with tryptamine in the presence of a Lewis acid catalyst, followed by reduction of the resulting intermediate with sodium dithionite.

Scientific Research Applications

CP-154,526 has been extensively studied for its potential therapeutic applications in stress-related disorders such as anxiety and depression. It has been shown to block the effects of 1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid activation on the HPA axis, reducing the release of stress hormones such as cortisol. CP-154,526 has also been studied for its potential use in the treatment of addiction, as this compound has been implicated in the development of drug-seeking behavior.

properties

IUPAC Name

1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-13-7-3-1-6-11(13)16-17-12(9-15(21-16)18(22)23)10-5-2-4-8-14(10)20-17/h1-8,15-16,20-21H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLXAXOXLWSEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.